molecular formula C23H19ClFNO2 B2500432 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide CAS No. 477870-82-9

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide

Cat. No. B2500432
CAS RN: 477870-82-9
M. Wt: 395.86
InChI Key: QVZURYGLCKQNKX-SDNWHVSQSA-N
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Description

The compound “(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a benzyl group (C6H5CH2-), and a propenamide group (-CH=CHCONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of the (E) configuration in the name suggests that there is some degree of stereochemistry involved, likely related to the double bond in the propenamide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzyl group could participate in electrophilic aromatic substitution reactions, and the amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable and possibly soluble in organic solvents. The amide group could participate in hydrogen bonding, which could influence its solubility in water .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic synthesis often explores the development of novel compounds with potential applications in drug development, materials science, and as intermediates in chemical reactions. For example, the synthesis of biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, is critical in manufacturing non-steroidal anti-inflammatory drugs and other pharmacologically active molecules. The practical synthesis methods for such compounds involve cross-coupling reactions, highlighting the importance of efficient synthetic routes for complex organic molecules (Qiu et al., 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt].

Environmental Science and Pollutant Analysis

In environmental science, understanding the fate, behavior, and impact of chemical pollutants is crucial. Studies on parabens and antimicrobial agents such as triclosan illustrate the need for research on the environmental occurrence, degradation, and toxicity of synthetic chemicals. These studies reveal how compounds can persist in the environment, undergo transformations, and potentially impact aquatic life and human health, underscoring the importance of detecting and evaluating environmental pollutants (Haman et al., 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].

Analytical Chemistry and Sensor Development

Advancements in analytical chemistry, such as the development of fluorescent chemosensors, are essential for detecting various analytes, including metals and organic molecules. Research on chemosensors based on specific phenolic compounds demonstrates the potential for high selectivity and sensitivity in detecting environmental pollutants and biological markers (Roy, 2021)[https://consensus.app/papers/fluorescent-chemosensors-based-roy/930ac9a9f84654fba90cf901c33b2133/?utm_source=chatgpt]. Such technologies are vital for monitoring environmental pollution and for applications in biomedical diagnostics.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the specific biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Future Directions

The study and application of this compound could be a potential area of research in organic chemistry or medicinal chemistry. Its synthesis and properties could be explored further, and if it has biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c1-16-5-2-3-8-22(16)26-23(27)14-11-17-9-12-18(13-10-17)28-15-19-20(24)6-4-7-21(19)25/h2-14H,15H2,1H3,(H,26,27)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZURYGLCKQNKX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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